molecular formula C13H20N2O2 B13259637 Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13259637
M. Wt: 236.31 g/mol
InChI Key: UJPGJFAYGSHACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylimidazo[1,2-a]pyridine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in inflammatory processes and receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of biological activities.

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and applications.

    Imidazo[1,2-a]pyrazine: Known for its use in medicinal chemistry and material science.

Uniqueness

Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

propan-2-yl 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-4-10-12(13(16)17-9(2)3)15-8-6-5-7-11(15)14-10/h9H,4-8H2,1-3H3

InChI Key

UJPGJFAYGSHACP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2CCCCC2=N1)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.